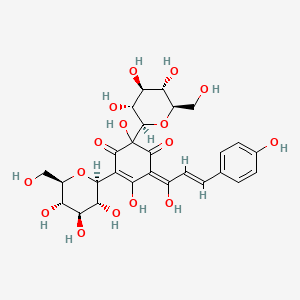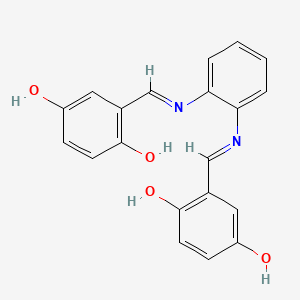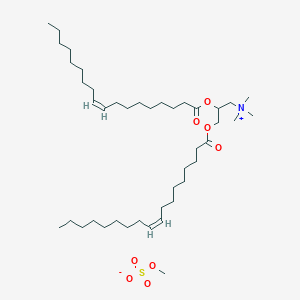
3-Deoxi-3-fluoro-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-3-fluoro-D-glucitol: is a fluorinated derivative of D-glucitol, characterized by the replacement of a hydroxyl group with a fluorine atom at the third carbon position
Aplicaciones Científicas De Investigación
Chemistry: 3-Deoxy-3-fluoro-D-glucitol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound serves as a probe to study enzyme-substrate interactions, particularly those involving glucokinase and hexokinase. It is also used to investigate metabolic pathways involving fluorinated sugars .
Medicine: 3-Deoxy-3-fluoro-D-glucitol has shown potential as an antidiabetic agent by inhibiting glucokinase, leading to reduced blood glucose levels. It is also explored for its use in positron emission tomography (PET) imaging due to its structural similarity to glucose.
Industry: In the industrial sector, this compound is utilized in the production of fluorinated polymers and materials with enhanced chemical resistance and stability .
Mecanismo De Acción
Target of Action
The primary target of 3-Deoxy-3-fluoro-D-glucitol, also known as FDG, is the glucokinase enzyme . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis .
Mode of Action
FDG operates by impeding the activity of the glucokinase enzyme . This inhibition disrupts the normal process of glycolysis, leading to a significant decline in blood glucose concentrations .
Biochemical Pathways
The compound affects the glycolytic pathway by inhibiting the action of glucokinase . This results in a decrease in the conversion of glucose to glucose-6-phosphate, thereby reducing the overall rate of glycolysis . It’s also a substrate for NAD-linked sorbitol dehydrogenase .
Pharmacokinetics
It’s known that the compound’s bioavailability and efficacy are influenced by its interaction with the glucokinase enzyme .
Result of Action
The molecular and cellular effects of FDG’s action primarily involve a reduction in blood glucose levels . By inhibiting glucokinase, FDG disrupts glucose metabolism, leading to a decrease in the amount of glucose that is converted into glucose-6-phosphate. This results in lower blood glucose concentrations .
Action Environment
It’s known that the compound’s efficacy as an antidiabetic drug is significant, suggesting that it may be relatively stable and effective under physiological conditions .
Análisis Bioquímico
Cellular Effects
In the context of cellular effects, 3-Deoxy-3-fluoro-D-galactitol has been found to have significant impacts. For instance, lens epithelial cells cultured in 3-Deoxy-3-fluoro-D-galactitol medium formed only 3-fluoro-3-deoxy-D-galactitol. These cells developed multiple cytoplasmic vacuoles which was prevented by the aldose reductase inhibitor AL 1576 .
Molecular Mechanism
The molecular mechanism of 3-Deoxy-3-fluoro-D-galactitol involves its ability to impede the glucokinase enzyme, leading to a notable decline in blood glucose concentrations. It is preferentially utilized by aldose reductase and glucose dehydrogenase, making its metabolism a marker for these particular enzyme activities .
Temporal Effects in Laboratory Settings
Metabolic Pathways
3-Deoxy-3-fluoro-D-galactitol is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS), via aldose reductase, and 3-deoxy-3-fluoro-D-fructose (3-FF), via the sorbitol dehydrogenase reaction with 3-FS, in rat cerebral tissue .
Transport and Distribution
3-Deoxy-3-fluoro-D-galactitol is transported into tissues, including brain tissue, at rates similar to those of glucose
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluoro-D-glucitol typically involves the fluorination of D-glucitol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of 3-Deoxy-3-fluoro-D-glucitol may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to remove by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 3-Deoxy-3-fluoro-D-glucitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-deoxy-3-fluoro-D-gluconic acid.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: 3-Deoxy-3-fluoro-D-gluconic acid.
Reduction: D-glucitol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
3-Deoxy-3-fluoro-D-glucose: Similar in structure but differs in the position of the fluorine atom.
2-Deoxy-2-fluoro-D-glucose: Another fluorinated glucose derivative used in PET imaging.
4-Deoxy-4-fluoro-D-glucose: Fluorinated at the fourth carbon position, used in metabolic studies
Uniqueness: 3-Deoxy-3-fluoro-D-glucitol is unique due to its specific fluorination at the third carbon position, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
34339-82-7 |
|---|---|
Fórmula molecular |
C6H13FO5 |
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-4-fluorohexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m0/s1 |
Clave InChI |
ZEGLBRXQLUKRML-SLPGGIOYSA-N |
SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](CO)O)F)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)F)O)O)O |
Sinónimos |
4-Deoxy-4-fluoro-L-gulitol |
Origen del producto |
United States |
Q1: How does 3-deoxy-3-fluoro-D-glucitol (3FGL) affect locusts?
A1: 3FGL is a metabolite of the injected toxin 3-deoxy-3-fluoro-D-glucose (3FG) in locusts []. Research suggests that 3FGL accumulates in the locust haemolymph after 3FG injection and acts as a competitive inhibitor of the enzyme sorbitol dehydrogenase (L-iditol: NAD+ 5-oxidoreductase EC 1.1.1.14) []. This inhibition likely disrupts the sorbitol metabolism pathway in locusts, contributing to the toxic effects of 3FG [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)





![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)
